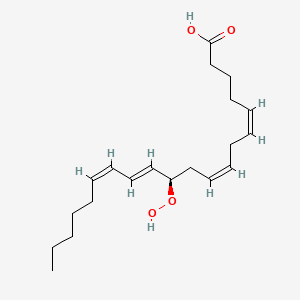
11(R)-Hpete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11R-Hpete belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 11R-hpete is considered to be an eicosanoid lipid molecule. 11R-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 11R-Hpete has been primarily detected in urine. Within the cell, 11R-hpete is primarily located in the membrane (predicted from logP) and cytoplasm. 11R-Hpete can be biosynthesized from icosa-5, 8, 12, 14-tetraenoic acid.
11(R)-HPETE is a HPETE. It has a role as a mouse metabolite. It derives from an icosa-5,8,12,14-tetraenoic acid. It is a conjugate acid of an this compound(1-).
Aplicaciones Científicas De Investigación
Biological Role and Mechanisms
11(R)-Hpete is primarily produced by the action of cyclooxygenase enzymes (COX-1 and COX-2) and is implicated in several biological processes:
- Inflammation Modulation : this compound acts as a precursor for the synthesis of other eicosanoids, which play crucial roles in inflammatory responses. It has been shown to influence the production of leukotrienes, which are potent mediators in asthma and allergic reactions .
- Cardiovascular Implications : The compound has been linked to cardiovascular health, with studies indicating that elevated levels of this compound may correlate with increased risks of coronary events . Its ability to modulate vascular tone and platelet aggregation suggests a significant role in cardiovascular physiology .
Cellular Effects
Research indicates that this compound can induce cellular hypertrophy, particularly in cardiomyocytes. A study demonstrated that both enantiomers of 11-HETE (including this compound) can upregulate cytochrome P450 enzymes and hypertrophic markers in human RL-14 cardiomyocyte cells . The findings suggest that this compound may be involved in cardiac remodeling processes, potentially contributing to heart disease progression.
Disease Associations
The presence of this compound has been linked to various diseases:
- Cancer : Elevated levels of hydroxyeicosatetraenoic acids, including this compound, have been associated with cancer progression. The compound's role in promoting angiogenesis and tumor growth highlights its potential as a biomarker for cancer risk assessment .
- Asthma and Allergies : As a precursor for pro-inflammatory mediators like leukotrienes, this compound is implicated in respiratory diseases such as asthma. Its modulation of bronchial constriction underscores its relevance in allergic responses .
Therapeutic Potential
Given its biological activities, this compound presents potential therapeutic avenues:
- Anti-inflammatory Strategies : Targeting the pathways involving this compound could lead to novel anti-inflammatory treatments. By modulating its synthesis or action, it may be possible to alleviate conditions characterized by excessive inflammation .
- Cardiovascular Therapies : Understanding the role of this compound in cardiovascular health could inform new strategies for managing heart disease, particularly through the modulation of eicosanoid pathways .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11R,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 |
Clave InChI |
PCGWZQXAGFGRTQ-WXMXURGXSA-N |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
SMILES isomérico |
CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES canónico |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















